2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid
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Overview
Description
2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound that features both pyrazine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Based on its structural similarity to pyrrolopyrazine derivatives, it may influence a variety of pathways related to its biological activities .
Result of Action
Based on its potential biological activities, it may induce changes in cellular processes, leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with ethyl bromoacetate, followed by cyclization with sodium ethoxide to form the triazole ring. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or luminescent properties.
Comparison with Similar Compounds
Similar Compounds
[3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid]: Similar in structure but with a pyrazole ring instead of a triazole ring.
[1-(pyrazin-2-yl)-1H-1,2,4-triazole-5-carboxylic acid]: Similar but with a carboxylic acid group instead of an acetic acid group.
Uniqueness
2-(3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is unique due to its combination of pyrazine and triazole rings, which confer specific electronic and steric properties that can enhance its biological activity and its utility as a synthetic intermediate.
Properties
IUPAC Name |
2-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c14-7(15)3-6-11-8(13-12-6)5-4-9-1-2-10-5/h1-2,4H,3H2,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTVHYSORIAENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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